1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular membranes and its involvement in various biological processes. It is often used in scientific research due to its unique properties and functions .
Biochemical Analysis
Biochemical Properties
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine interacts with various biomolecules. It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner . This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA1) receptor antagonist AM095 .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also affects cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, leading to alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of stearic acid with glycerol, followed by a phosphorylation reaction to introduce the phosphoethanolamine group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different lysophospholipid species.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized lysophospholipids.
Reduction: Reduced lysophospholipids.
Substitution: Substituted lysophospholipid derivatives.
Scientific Research Applications
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has several applications in scientific research, including:
Drug Delivery Systems: It is used in the formulation of liposomes and other drug delivery vehicles.
Gene Transfection: The compound is utilized in gene transfection studies to facilitate the delivery of genetic material into cells.
Lipid-Membrane Modeling: It is employed in studies involving lipid membranes to understand their structure and function.
Mechanism of Action
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine induces transient increases in intracellular calcium levels in neuronal cells. This effect is concentration-dependent and can be blocked by specific receptor antagonists, such as lysophosphatidic acid receptor 1 antagonists . The compound interacts with cellular membranes and receptors, influencing various signaling pathways and cellular functions .
Comparison with Similar Compounds
- 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-sn-glycerol-3-phosphoethanolamine
- 1-Octadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and its role in inducing calcium signaling in neuronal cells. This distinguishes it from other lysophospholipids that may have different fatty acid chains or functional groups .
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914019 | |
Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPE(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69747-55-3 | |
Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPE(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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